molecular formula C10H8F2N4 B2858904 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine CAS No. 2377032-04-5

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine

Cat. No.: B2858904
CAS No.: 2377032-04-5
M. Wt: 222.199
InChI Key: WVTUJGRWXWDPJX-UHFFFAOYSA-N
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Description

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is a fluorinated organic compound with significant potential in various scientific fields. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in pharmaceuticals, materials science, and molecular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides, which can produce fluorinated pyridines in moderate yields at room temperature . For example, fluorination of 3-bromo-4-nitropyridine N-oxide can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .

Industrial Production Methods

Industrial production of fluorinated compounds often relies on enzyme-catalyzed synthesis methods. Enzymes such as fluorinases can directly form C-F bonds, making them effective for producing fluorinated compounds under mild conditions . This approach is advantageous for large-scale production due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.

Scientific Research Applications

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluoro-3-pyridinol
  • 3-Fluoro-4-aminopyridine
  • 2-Amino-5-fluoropyridine

Uniqueness

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is unique due to its dual fluorination, which enhances its stability and bioavailability compared to similar compounds. This dual fluorination also contributes to its higher activity as a kinase inhibitor, making it a valuable compound for pharmaceutical research and development .

Properties

IUPAC Name

3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTUJGRWXWDPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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